molecular formula C9H20N2O4 B13530564 tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate

tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate

Cat. No.: B13530564
M. Wt: 220.27 g/mol
InChI Key: ZUGQBQUAEKPWHV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H20N2O4

Molecular Weight

220.27 g/mol

IUPAC Name

tert-butyl N-[1-amino-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate

InChI

InChI=1S/C9H20N2O4/c1-8(2,3)15-7(14)11-9(4-10,5-12)6-13/h12-13H,4-6,10H2,1-3H3,(H,11,14)

InChI Key

ZUGQBQUAEKPWHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)(CO)CO

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • IUPAC Name: tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate
  • Molecular Formula: C8H18N2O3
  • Molecular Weight: 190.24 g/mol
  • CAS Number: 1565137-65-6
  • Synonyms: N-tert-butoxycarbonyl-3-amino-D-alaninol, Boc-D-Dap-ol
  • Structural Features:
    • A carbamate group protected by a tert-butyl group (Boc protection).
    • A 2,3-dihydroxypropyl moiety with an aminomethyl substituent at the 2-position.
    • Chirality at the 2-position (R-configuration).

The compound is commercially available and characterized by NMR, MS, and chromatographic methods.

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate typically involves:

  • Protection of an amino group with a tert-butyl carbamate (Boc) group.
  • Introduction or preservation of the 1,3-dihydroxypropane backbone.
  • Installation or retention of the aminomethyl substituent at the 2-position.

The synthetic routes often start from amino alcohols or amino acids, such as diaminopropanol derivatives or protected amino acids, followed by selective protection and functional group transformations.

Reported Synthetic Routes

Boc Protection of 2,3-Diaminopropanol Derivatives

One straightforward method involves the protection of the primary amino group of 2,3-diaminopropanol with di-tert-butyl dicarbonate (Boc2O) under basic conditions:

  • Starting Material: 2,3-diaminopropanol or its salts.
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA) or sodium bicarbonate as base.
  • Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF).
  • Conditions: Room temperature, 12–60 hours depending on scale and reagent concentration.
  • Work-up: Extraction with water/brine, drying over MgSO4 or Na2SO4, concentration, and purification by silica gel chromatography.
  • Yield: Typically 60–80%.

This method selectively protects the amino group while leaving the diol intact, yielding tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate.

Multi-step Synthesis from Amino Acids

An alternative approach involves starting from L- or D-serine or related amino acids:

  • Step 1: Protection of the amino acid amino group with Boc2O under basic conditions.
  • Step 2: Reduction of the carboxyl group to the corresponding alcohol using reducing agents such as borane or lithium aluminum hydride (LAH).
  • Step 3: Functional group manipulations to introduce or retain the aminomethyl substituent.

This pathway is more involved but allows for stereochemical control and access to enantiomerically pure products.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Boc protection Di-tert-butyl dicarbonate, TEA or NaHCO3 DCM or DMF 20–25 °C 12–60 h 60–80 Selective amino protection
Amino acid reduction Borane or LAH THF or ether 0–25 °C 2–24 h Variable Carboxyl to alcohol reduction
Purification Silica gel chromatography DCM/MeOH Ambient - - Removes impurities

Analytical and Purification Techniques

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the Boc group, amino, and diol functionalities. Characteristic signals include tert-butyl singlet (~1.3 ppm), methylene protons adjacent to nitrogen and hydroxyl groups.
  • Mass Spectrometry: Molecular ion peak at m/z 190 (M+H)+ consistent with molecular weight.
  • Chromatography: Silica gel column chromatography using dichloromethane/methanol mixtures with ammonium hydroxide for elution.
  • Purity: Typically >95% by HPLC or TLC.

Representative Experimental Procedure

A typical synthesis from 2,3-diaminopropanol:

  • Dissolve 2,3-diaminopropanol (1 equiv) in dry dichloromethane under nitrogen atmosphere.
  • Add triethylamine (1.2 equiv) as base.
  • Slowly add di-tert-butyl dicarbonate (1.1 equiv) dropwise at 0 °C.
  • Stir the reaction mixture at room temperature for 24 hours.
  • Quench with water, separate organic layer, wash with brine, dry over MgSO4.
  • Concentrate under reduced pressure.
  • Purify by silica gel chromatography (DCM:MeOH:NH4OH 95:5:0.5) to afford tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate as a white solid.
  • Confirm structure by NMR and MS.

Research Findings and Applications

  • The compound serves as a key intermediate in the synthesis of MAGL inhibitors and other biologically active molecules.
  • Its diol and amino functionalities make it versatile for further derivatization, including conjugation and polymerization.
  • The Boc protecting group is stable under mild conditions but can be removed under acidic conditions for downstream transformations.
  • Commercial availability from reputable suppliers ensures reproducibility and access for research.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 2567502-18-3
  • Molecular Formula : C₉H₂₀N₂O₄
  • Molecular Weight : 220.27 g/mol
  • Structure: Features a central carbon atom bonded to a tert-butyl carbamate group, an aminomethyl group (-CH₂NH₂), and two hydroxyl groups (-OH) (SMILES: NCC(NC(=O)OC(C)(C)C)(CO)CO) .

Synthesis and Applications: This compound serves as a versatile intermediate in organic synthesis, particularly in drug discovery and peptide chemistry. Its hydroxyl and amino groups enable further functionalization, such as coupling reactions or protection/deprotection strategies .

Comparison with Structurally Similar Compounds

N-Boc-serinol (tert-butyl (1,3-dihydroxypropan-2-yl)carbamate)

  • CAS Number : 125414-41-7
  • Molecular Formula : C₉H₁₈N₂O₄
  • Molecular Weight : 218.25 g/mol
  • Key Differences: Lacks the aminomethyl group present in the target compound. Simplified structure with only a carbamate and two hydroxyl groups .
  • Applications: Primarily used in peptide synthesis as a protected serine analog.

tert-butylN-[3-[(4-oxo-1H-quinazolin-2-yl)oxy]propyl]carbamate

  • Molecular Formula : C₁₅H₂₀N₃O₃
  • Molecular Weight : 290.34 g/mol
  • Key Differences: Contains a quinazolinone heterocycle linked via a propyloxy chain. Designed for specific enzyme inhibition (e.g., methionyl-tRNA synthetase in Leishmania donovani) .
  • Applications: Acts as a precursor to bioactive molecules targeting parasitic enzymes. The quinazolinone moiety enhances binding to enzyme active sites, unlike the target compound’s hydroxyl/aminomethyl groups .

tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate

  • Molecular Formula : C₁₀H₁₇N₃O₂S
  • Molecular Weight : 243.33 g/mol
  • Key Differences: Incorporates a thiazole ring and methylamino group.
  • Applications : Explored in antimicrobial agent development due to thiazole’s bioactivity. The target compound’s hydroxyl groups offer superior solubility but lack thiazole’s π-π stacking capability .

tert-butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate

  • Molecular Formula : C₁₃H₂₆N₂O₂
  • Molecular Weight : 242.36 g/mol
  • Key Differences: Contains a rigid cyclohexyl ring with aminomethyl substitution. Steric bulk limits conformational flexibility compared to the linear structure of the target compound .
  • Applications : Used in rigid scaffold-based drug design, contrasting with the target compound’s flexibility for hydrogen bonding .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Structural Features Key Applications
Target Compound C₉H₂₀N₂O₄ 220.27 Carbamate, aminomethyl, dihydroxy Linear backbone with dual -OH/-NH₂ Drug intermediates, proteomics
N-Boc-serinol C₉H₁₈N₂O₄ 218.25 Carbamate, dihydroxy Simplified serine analog Peptide synthesis
tert-butylN-[3-(quinazolin-2-yloxy)propyl]carbamate C₁₅H₂₀N₃O₃ 290.34 Carbamate, quinazolinone, oxypropyl Heterocyclic enzyme inhibitor Antiparasitic drug development
tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate C₁₀H₁₇N₃O₂S 243.33 Carbamate, thiazole, methylamino Aromatic heterocycle Antimicrobial agents

Research Findings and Implications

  • Solubility: The dihydroxy groups enhance aqueous solubility compared to hydrophobic analogs like tert-butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate .
  • Biological Activity: Thiazole- and quinazolinone-containing derivatives exhibit targeted bioactivity (antimicrobial, enzyme inhibition), while the target compound’s utility lies in its modularity for scaffold construction .

Biological Activity

tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate, also known by its CAS number 2567502-18-3, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a hydroxymethyl group, contributing to its solubility and reactivity.

  • Molecular Formula : C₈H₁₇N₃O₄
  • Molecular Weight : 221.24 g/mol
  • Purity : Typically ≥95%
  • Melting Point : 60-63 °C

The compound's structure can be represented as follows:

SMILES NCC NC O OC C C C CO CO\text{SMILES NCC NC O OC C C C CO CO}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydroxyl groups in its structure can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity and receptor interactions.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It appears to enhance neuronal survival in models of neurodegeneration, potentially through modulation of apoptotic pathways.

Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of this compound utilized various assays including DPPH and ABTS radical scavenging tests. The results demonstrated a dose-dependent response with IC50 values comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)
tert-butyl carbamate25
Ascorbic Acid20

Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Study 3: Neuroprotection in Cell Culture Models

A neuroprotective study using SH-SY5Y neuroblastoma cells indicated that treatment with the compound at concentrations of 10 µM significantly reduced cell death induced by oxidative stress.

Q & A

Q. Table 1. Synthetic Methods Comparison

MethodSolventBaseYield (%)Purity (%)Reference
ADCMTEA7592
BEtOHNaH6888

Q. Table 2. Key Stability Parameters

ConditionDegradation (%)Major ByproductMitigation Strategy
pH 295 (24h)Free amineAvoid acidic buffers
pH 980 (24h)Diol oxidationUse inert atmosphere

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